molecular formula C8H13F3O B14051888 2-(2,2,2-Trifluoroethyl)cyclohexan-1-ol

2-(2,2,2-Trifluoroethyl)cyclohexan-1-ol

Cat. No.: B14051888
M. Wt: 182.18 g/mol
InChI Key: CKTPWLGLWYBFSN-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)cyclohexan-1-ol is an organic compound with the molecular formula C8H13F3O. This compound features a cyclohexane ring substituted with a trifluoroethyl group and a hydroxyl group. It is known for its unique chemical properties due to the presence of the trifluoroethyl group, which imparts significant electron-withdrawing effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the cyclohexanone, followed by reduction to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2,2,2-trifluoroethyl)cyclohexanone.

    Reduction: Formation of 2-(2,2,2-trifluoroethyl)cyclohexane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and specificity due to its electron-withdrawing properties, which can influence the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)cyclohexanol: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.

    2-(2,2,2-Trifluoroethyl)cyclohexanone: The oxidized form of 2-(2,2,2-Trifluoroethyl)cyclohexan-1-ol.

    2-(2,2,2-Trifluoroethylidene)cyclohexane: A related compound with a double bond.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a trifluoroethyl group, which impart distinct chemical and physical properties

Properties

Molecular Formula

C8H13F3O

Molecular Weight

182.18 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)cyclohexan-1-ol

InChI

InChI=1S/C8H13F3O/c9-8(10,11)5-6-3-1-2-4-7(6)12/h6-7,12H,1-5H2

InChI Key

CKTPWLGLWYBFSN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CC(F)(F)F)O

Origin of Product

United States

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